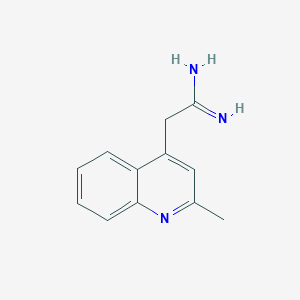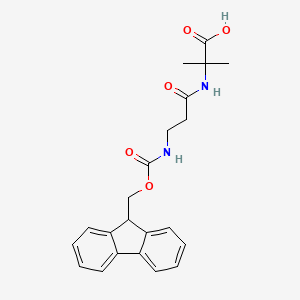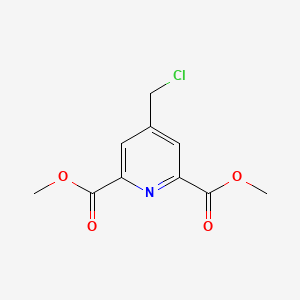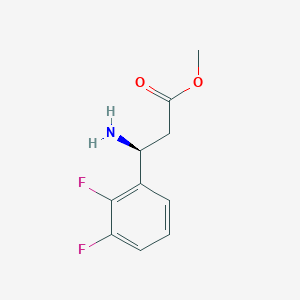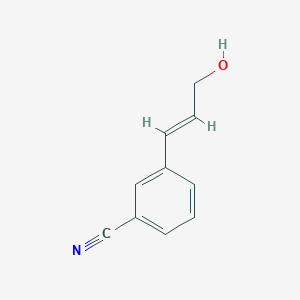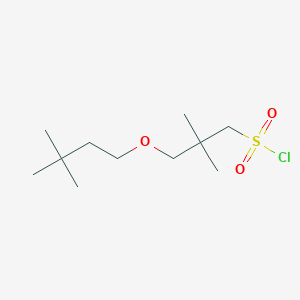
3-(3,3-Dimethylbutoxy)-2,2-dimethylpropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3-Dimethylbutoxy)-2,2-dimethylpropane-1-sulfonyl chloride is an organic compound with a complex structure. It is characterized by the presence of a sulfonyl chloride group, which makes it highly reactive and useful in various chemical reactions. This compound is often used as an intermediate in organic synthesis and has applications in different fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethylbutoxy)-2,2-dimethylpropane-1-sulfonyl chloride typically involves the reaction of 3,3-dimethylbutanol with 2,2-dimethylpropane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The raw materials are sourced in bulk, and the reaction is monitored using advanced analytical techniques to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Dimethylbutoxy)-2,2-dimethylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common due to the stability of the sulfonyl chloride group.
Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, and at moderate temperatures.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used under mild conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Coupled Products: Formed in coupling reactions, leading to the formation of complex organic molecules.
Scientific Research Applications
3-(3,3-Dimethylbutoxy)-2,2-dimethylpropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 3-(3,3-Dimethylbutoxy)-2,2-dimethylpropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. In biological systems, the compound may modify proteins or other biomolecules, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylbutyryl chloride: Similar in structure but lacks the sulfonyl chloride group.
2-(3,3-Dimethylbutoxy)ethanesulfonyl chloride: Similar in structure but with a different alkyl chain length.
Uniqueness
3-(3,3-Dimethylbutoxy)-2,2-dimethylpropane-1-sulfonyl chloride is unique due to the presence of both the bulky 3,3-dimethylbutoxy group and the reactive sulfonyl chloride group. This combination imparts specific reactivity and steric properties, making it valuable in selective chemical transformations and applications where both bulkiness and reactivity are desired.
Properties
Molecular Formula |
C11H23ClO3S |
|---|---|
Molecular Weight |
270.82 g/mol |
IUPAC Name |
3-(3,3-dimethylbutoxy)-2,2-dimethylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H23ClO3S/c1-10(2,3)6-7-15-8-11(4,5)9-16(12,13)14/h6-9H2,1-5H3 |
InChI Key |
QVWUUOTXFONPPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCOCC(C)(C)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


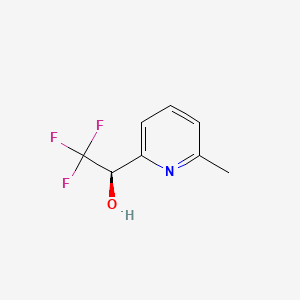
![2,2-Difluorobicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13614826.png)

